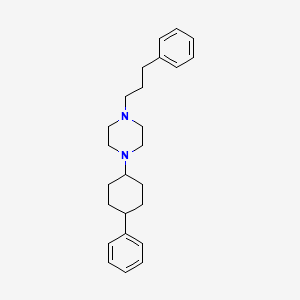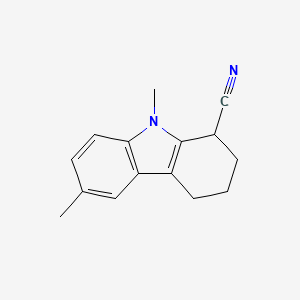![molecular formula C17H17NO6 B11641052 (4E)-3-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B11641052.png)
(4E)-3-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4E)-3-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one is a synthetic organic molecule characterized by its unique structure, which includes a cyclohexa-2,5-dien-1-one core substituted with a 3-methyl group and a 3,4,5-trimethoxyphenyl carbonyl oxime
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one typically involves the following steps:
Formation of the Cyclohexa-2,5-dien-1-one Core: This can be achieved through the oxidation of a suitable precursor, such as a cyclohexadiene derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the 3-Methyl Group: The methyl group can be introduced via alkylation reactions, often using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the 3,4,5-Trimethoxyphenyl Carbonyl Group: This step involves the formation of an ester linkage through a reaction between the cyclohexa-2,5-dien-1-one and 3,4,5-trimethoxybenzoic acid, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Formation of the Oxime: The final step is the conversion of the carbonyl group to an oxime using hydroxylamine hydrochloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,5-dien-1-one core, leading to the formation of quinones.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine or hydroxylamine derivatives.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinones.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds containing the 3,4,5-trimethoxyphenyl group have shown significant activity against various biological targets, including enzymes and receptors. This makes (4E)-3-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one a candidate for drug development, particularly in the field of cancer research .
Medicine
In medicine, the compound’s potential anti-cancer properties are of particular interest. It has been studied for its ability to inhibit tubulin polymerization, which is crucial for cell division, making it a potential anti-mitotic agent .
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and functional groups.
Mécanisme D'action
The mechanism of action of (4E)-3-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other proteins and enzymes, modulating various signaling pathways involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: A well-known tubulin inhibitor used in the treatment of gout and certain cancers.
Combretastatin: Another tubulin polymerization inhibitor with potent anti-cancer activity.
Podophyllotoxin: Used in the treatment of genital warts and as a precursor for the synthesis of anti-cancer drugs.
Uniqueness
What sets (4E)-3-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one apart is its specific substitution pattern and the presence of the oxime group, which may confer unique binding properties and biological activities compared to other tubulin inhibitors .
Propriétés
Formule moléculaire |
C17H17NO6 |
|---|---|
Poids moléculaire |
331.32 g/mol |
Nom IUPAC |
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H17NO6/c1-10-7-12(19)5-6-13(10)18-24-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3/b18-13+ |
Clé InChI |
SCOWMESNGFMXFR-QGOAFFKASA-N |
SMILES isomérique |
CC\1=CC(=O)C=C/C1=N\OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
CC1=CC(=O)C=CC1=NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11640971.png)
![5-(4-Bromophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640973.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640978.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11640980.png)
![3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol](/img/structure/B11640982.png)



![N-tert-butyl-5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11641022.png)
![3-ethyl-2-[(2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11641023.png)
![2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan](/img/structure/B11641028.png)

![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641038.png)
![8-[(Difluoromethyl)thio]-3,4-dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole 2,2-dioxide](/img/structure/B11641046.png)
